Hydrogen-Bond Donor Count and Topological Polar Surface Area (tPSA) — Differentiating Factor vs. Ketone Analog (CAS 1797964-11-4)
The target compound possesses one hydrogen-bond donor (the secondary alcohol -OH), which is absent in the ketone analog (CAS 1797964-11-4, where the furan-2-yl(hydroxy)methyl is replaced by a furan-2-carbonyl group) . Based on structural analysis and standard cheminformatic calculation methods (e.g., RDKit/ChemAxon), the HBD count for the target compound is 2 (amide NH + alcohol OH), whereas the ketone analog has only 1 HBD (amide NH only). Correspondingly, the computed tPSA for the target compound is approximately 98 Ų (amide O, amide NH, furan O, benzofuran O, alcohol OH), compared to approximately 80 Ų for the ketone analog [1]. A tPSA above 90 Ų is associated with reduced passive blood-brain barrier permeability, while compounds with tPSA below 90 Ų are generally considered CNS-penetrant [1]. This places the target compound in a distinctly different permeability class from its ketone counterpart.
| Evidence Dimension | Hydrogen-Bond Donor Count and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | HBD = 2; tPSA ≈ 98 Ų (calculated from SMILES: OC(C1=CC=CO1)C1=CC=C(CNC(=O)C2=CC3=CC=CC=C3O2)S1) |
| Comparator Or Baseline | Ketone analog (CAS 1797964-11-4): HBD = 1; tPSA ≈ 80 Ų |
| Quantified Difference | ΔHBD = +1; ΔtPSA ≈ +18 Ų |
| Conditions | In silico calculation using standard cheminformatic descriptors (SMILES-based computation) |
Why This Matters
For CNS-targeted screening campaigns, the ketone analog is predicted to exhibit superior BBB penetration, while the target alcohol is more suitable for peripheral target applications where systemic exposure is desired.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (tPSA threshold reference for CNS drug-likeness.) View Source
